molecular formula C5H6BrNOS B2877391 4-Bromo-5-methoxy-2-methyl-1,3-thiazole CAS No. 1216139-03-5

4-Bromo-5-methoxy-2-methyl-1,3-thiazole

Cat. No.: B2877391
CAS No.: 1216139-03-5
M. Wt: 208.07
InChI Key: UFPAUVNWSDZXTR-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-methyl-1,3-thiazole is an organic compound with the molecular formula C6H6BrNOS It is a thiazole derivative, characterized by the presence of a bromine atom at the fourth position, a methoxy group at the fifth position, and a methyl group at the second position on the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole typically involves the bromination of 5-methoxy-2-methyl-1,3-thiazole. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new thiazole derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: New thiazole derivatives with various functional groups.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Dihydrothiazole derivatives.

Scientific Research Applications

4-Bromo-5-methoxy-2-methyl-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyl-1,3-thiazole: Lacks the methoxy group, which can affect its reactivity and biological activity.

    5-Methoxy-2-methyl-1,3-thiazole: Lacks the bromine atom, which can influence its chemical properties and applications.

    4-Bromo-5-methoxy-1,3-thiazole: Lacks the methyl group, which can alter its steric and electronic properties.

Uniqueness

4-Bromo-5-methoxy-2-methyl-1,3-thiazole is unique due to the combination of the bromine atom, methoxy group, and methyl group on the thiazole ring. This specific substitution pattern can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-5-methoxy-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPAUVNWSDZXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216139-03-5
Record name 4-bromo-5-methoxy-2-methyl-1,3-thiazole
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